2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
2-Fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, including drug synthesis and materials science. This compound is characterized by its fluorobenzyl group, methyl group, and triazole ring, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific conditions for this reaction include the use of a copper(I) bromide catalyst, a ligand such as tris(benzyltriazolylmethyl)amine (TBTA), and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The fluorobenzyl group can be oxidized to form the corresponding fluorobenzaldehyde or fluorobenzoic acid.
Reduction: The triazole ring can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine atom or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Fluorobenzaldehyde or fluorobenzoic acid.
Reduction: Triazole amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound's unique properties make it useful in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, the compound may interact with biological targets through binding to specific receptors or enzymes, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the intended use of the compound.
Comparison with Similar Compounds
Fluorobenzyl triazole derivatives: These compounds share the fluorobenzyl group and triazole ring but may differ in the substituents on the triazole ring or the benzyl group.
Methylated triazole derivatives: These compounds have a methyl group on the triazole ring but may lack the fluorobenzyl group.
Uniqueness: 2-Fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of fluorobenzyl and methyl groups, which contribute to its distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-7-9-15(10-8-12)22-13(2)17(20-21-22)18(23)24-11-14-5-3-4-6-16(14)19/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEGEKAYULRVOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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